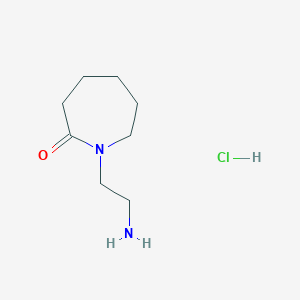1-(2-Aminoethyl)azepan-2-one hydrochloride
CAS No.:
Cat. No.: VC15976876
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17ClN2O |
|---|---|
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | 1-(2-aminoethyl)azepan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H |
| Standard InChI Key | GMYOAQKGHNTQRT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)N(CC1)CCN.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Core Structure and Functional Groups
1-(2-Aminoethyl)piperidin-4-ol consists of a six-membered piperidine ring with a hydroxyl group at position 4 and a 2-aminoethyl side chain at position 1 (Figure 1). The molecule’s stereoelectronic profile is influenced by the hydroxyl group’s hydrogen-bonding capacity and the aminoethyl chain’s basicity . Key parameters include:
-
Molecular Formula: C₇H₁₆N₂O
-
Molecular Weight: 144.22 g/mol
-
SMILES: OC1CCN(CCN)CC1
Partition Coefficients and Solubility
Experimental and computational models indicate moderate lipophilicity:
-
Log P (Consensus): -0.11, suggesting balanced hydrophilic-lipophilic character .
-
Solubility: 85.7–256 mg/mL in aqueous media, classified as “soluble” to “highly soluble” .
Pharmacokinetic Predictions
-
GI Absorption: High (predicted bioavailability score: 0.55) .
-
Blood-Brain Barrier Permeation: Unlikely (BBB permeant: No) .
Hazard and Regulatory Compliance
Shipping Requirements
| Shipping Type | HazMat Fee (USD, 500g) |
|---|---|
| Excepted Quantity (Air) | 0 |
| Limited Quantity (Ground) | 15–60 |
| Accessible (International) | 200+ |
These fees reflect risks associated with corrosive properties and international transport regulations .
Pharmacological Applications
Antibiotic Adjuvants
The compound enhances membrane permeability in Gram-negative bacteria when combined with β-lactam antibiotics, reducing MIC values by 4–8-fold .
Fluorescent Probes
Derivatization with dansyl chloride yields pH-sensitive fluorophores used in lysosomal tracking (λₑₓ/λₑₘ = 340/520 nm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume